13,13-diethyl-6-methyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,13-diethyl-6-methyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine is a complex organic compound belonging to the benzoxazine family This compound is characterized by its unique molecular structure, which includes a benzoxazine ring system fused with a benzoxazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,13-diethyl-6-methyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
13,13-diethyl-6-methyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
13,13-diethyl-6-methyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 13,13-diethyl-6-methyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-10-nitro-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine
- 13,13-diethyl-6-methyl-10-nitro-6,11b-dihydro-[1,3]benzoxazino[3,4-a][3,1]benzoxazine
Uniqueness
Compared to similar compounds, 13,13-diethyl-6-methyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine is unique due to the presence of diethyl and methyl groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C20H22N2O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
13,13-diethyl-6-methyl-10-nitro-6,11b-dihydro-[1,3]benzoxazino[3,4-a][3,1]benzoxazine |
InChI |
InChI=1S/C20H22N2O4/c1-4-20(5-2)16-8-6-7-9-17(16)21-13(3)25-18-11-10-14(22(23)24)12-15(18)19(21)26-20/h6-13,19H,4-5H2,1-3H3 |
InChI Key |
VCQQTGZTHRRFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2N3C(OC4=C(C3O1)C=C(C=C4)[N+](=O)[O-])C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.